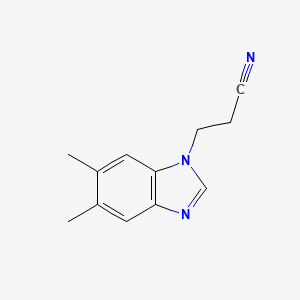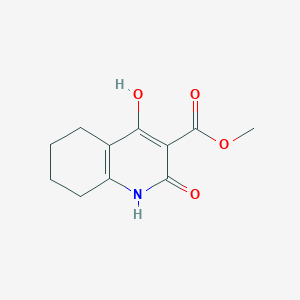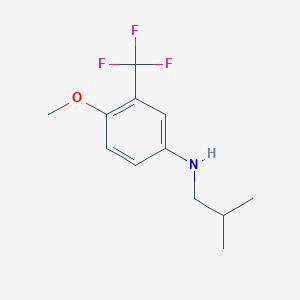![molecular formula C14H19NO4S B2523890 1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone CAS No. 285986-61-0](/img/structure/B2523890.png)
1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone” is a chemical compound . It is a derivative of pyrrolidinone, a five-membered lactam structure . The compound has a molecular weight of 311.4 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidinone ring, a sulfonyl group attached to a 4-methylphenyl group, and a 2-hydroxy-3-propyl group . The InChI code for this compound is 1S/C15H21NO4S/c1-12-5-2-3-6-13 (12)10-21 (19,20)11-14 (17)9-16-8-4-7-15 (16)18/h2-3,5-6,14,17H,4,7-11H2,1H3 .Scientific Research Applications
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
A study by Liu et al. (2013) focused on synthesizing novel soluble fluorinated polyamides containing pyridine and sulfone moieties, utilizing diamines with pyridine and trifluoromethylphenyl groups. These polyamides exhibited high glass transition temperatures, thermal stability, and mechanical strength, along with low dielectric constants and moisture absorption, making them potential materials for advanced electronic applications (Liu et al., 2013).
Copper-Catalyzed Coupling Reactions
Another research by Ma et al. (2017) introduced a powerful amide ligand derived from 4-hydroxy-L-proline for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This methodology provided an efficient route to synthesize (hetero)aryl methylsulfones, which are significant in pharmaceutical chemistry (Ma et al., 2017).
Coordination Compounds of Aluminum, Gallium, and Indium
Research conducted by Zhang et al. (1991) involved the synthesis of coordination compounds with 1-aryl-3-hydroxy-2-methyl-4-pyridinones and their aluminum, gallium, and indium complexes. These compounds were characterized by various techniques, indicating potential applications in material science and coordination chemistry (Zhang et al., 1991).
Photosensitive Poly(Benzoxazole) Precursors
Ebara et al. (2002) developed a new photosensitive poly(benzoxazole) precursor with enhanced sensitivity and contrast for photolithography applications. This innovation could significantly impact the field of polymer chemistry and materials science, particularly in the development of advanced photoresists for microfabrication processes (Ebara et al., 2002).
Metal Complexes with Pyridylmethylene Amino Benzene
A study by Sousa et al. (2001) explored the synthesis and structural characterization of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene. These complexes showed potential applications in the field of inorganic chemistry and materials science, particularly in catalysis and the development of functional materials (Sousa et al., 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The compound’s structure suggests that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methylphenyl)sulfonylpropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11-4-6-13(7-5-11)20(18,19)10-12(16)9-15-8-2-3-14(15)17/h4-7,12,16H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIWFNKQRKRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2523807.png)
![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2523808.png)


![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2523812.png)
![(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2523813.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2523818.png)
![2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2523821.png)
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2523823.png)



